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molecular formula C9H15NO B8603508 4-Formyl-4-methylheptanenitrile CAS No. 67624-52-6

4-Formyl-4-methylheptanenitrile

Cat. No. B8603508
M. Wt: 153.22 g/mol
InChI Key: IUDMDIPSJXLOHJ-UHFFFAOYSA-N
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Patent
US05166443

Procedure details

Example 1 was repeated using 2-methyl-2-propyl-4-cyanobutanal as the starting material. 33.5 g per hour of 2-methyl-2-propyl-4-cyanobutanal (purity 88.9%, 29.8 g, 0.195 mol) and 1400 ml (840 g, 49.4 mol) per hour of liquid ammonia were pumped at 250 bar and 60° C. through the imination reactor. The product stream was subsequently passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing 100 l(S.T.P.)/h (4.5 mol) of hydrogen through the reactor. The product stream was decompressed to atmospheric pressure and NH3 was removed by distillation. The product from 37.5 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 277.0 g of 3-methyl-3-propylpiperidine (b.p.=46° C./2 mmHg) and 842.1 g of 2-methyl-2-propylpentane-1,5-diamine (b.p.=78°- 81° C./2 mmHg). The diamine yield was 72.9% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:9][CH2:10][CH3:11])([CH2:5][CH2:6][C:7]#[N:8])[CH:3]=O.[NH3:12].[H][H]>>[CH3:1][C:2]1([CH2:9][CH2:10][CH3:11])[CH2:5][CH2:6][CH2:7][NH:8][CH2:3]1.[CH3:1][C:2]([CH2:9][CH2:10][CH3:11])([CH2:5][CH2:6][CH2:7][NH2:8])[CH2:3][NH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CCC#N)CCC
Step Two
Name
Quantity
29.8 g
Type
reactant
Smiles
CC(C=O)(CCC#N)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
100 L
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were pumped at 250 bar and 60° C. through the imination reactor
CUSTOM
Type
CUSTOM
Details
to top at 250 bar and 120° C.
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
The product from 37.5 hours was separated by fractional distillation on a 30 cm
Duration
37.5 h

Outcomes

Product
Name
Type
product
Smiles
CC1(CNCCC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
Name
Type
product
Smiles
CC(CN)(CCCN)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 842.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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